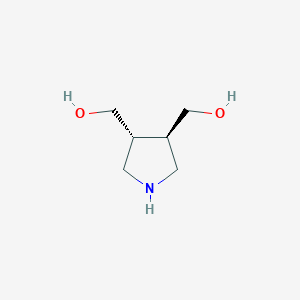

Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol

Description

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6-/m1/s1 |

InChI Key |

ZRERAZQFEFFXSJ-PHDIDXHHSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)CO)CO |

Canonical SMILES |

C1C(C(CN1)CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol typically involves the use of 1,3-dipolar cycloaddition reactions. One method involves the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction yields the desired compound with a moderate overall yield .

Industrial Production Methods

Industrial production methods for Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol":

While "Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol" is not directly mentioned, information on related compounds such as (3R,4R)-Pyrrolidine-3,4-diol hydrochloride and [(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol can provide insights.

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride :

- Chemistry : Used as an intermediate in synthesizing complex organic molecules and as a chiral building block for asymmetric synthesis.

- Biology : Studied for potential biological activities and interactions with biomolecules.

- Medicine : Serves as a precursor in developing pharmaceutical agents, including antiviral and anticancer drugs.

- Industry : Utilized in producing fine chemicals and as a reagent in various industrial processes.

- **Anticancer Properties: ** Demonstrates antiproliferative activity against cancer cell lines, inducing apoptosis via caspase activation, mitochondrial dysfunction, and inhibition of cell migration. It has shown concentration-dependent cytotoxic effects on colon cancer cells (Caco-2 and HCT116).

- Enzyme Inhibition: Acts as an inhibitor of glycosidases, specifically α-D-Mannosidase.

[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol :

- Antiviral Properties : Shows potential interaction with viral proteins, suggesting applications in antiviral drug development.

- Pharmacological Effects : Predicted to exhibit analgesic properties and modulate neurotransmitter systems, which could be beneficial in treating pain and other neurological disorders.

- Chemistry: Used as an intermediate in the synthesis of complex organic molecules and valuable in the production of enantiomerically pure compounds due to its chiral nature.

- Biology: Studied for its potential biological activities and its role as a building block for biologically active molecules.

- Medicine: Explored for potential therapeutic applications, particularly in developing new drugs with specific stereochemical requirements.

- Industry: Used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart desired properties to the final products.

Reaction Types and Applications :

| Reaction Type | (3R,4R)-Pyrrolidine-3,4-diol hydrochloride | ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol |

|---|---|---|

| Oxidation | Hydroxyl groups can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide. | Can convert the hydroxymethyl groups into aldehydes or carboxylic acids. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used. |

| Reduction | Can be reduced to form different derivatives with altered functional groups. Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used. | Can be reduced to form different derivatives with altered functional groups. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed. |

| Substitution | Hydroxyl groups can be substituted with other functional groups, such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions. Products are halogenated derivatives. | The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents, leading to the introduction of new functional groups. |

Mechanism of Action

The mechanism of action of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol and selected analogs:

Key Observations :

- Stereochemistry : The R,R configuration of the target compound contrasts with the S,S configuration of analogs like (3S,4S)-1-benzylpyrrolidine-3,4-diol, which may lead to divergent enantioselectivity in catalytic applications.

- Functional Groups: The dimethanol groups enhance hydrophilicity compared to benzyl or phenyl-containing analogs, influencing solubility and interaction with polar substrates .

Physicochemical Properties

Discussion :

- The target compound’s diol groups confer superior water solubility compared to benzyl-substituted analogs, making it suitable for aqueous-phase reactions.

- GB1’s phenyl group reduces solubility but may enhance membrane permeability in biological systems .

Biological Activity

Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol is a chiral compound that can be synthesized through various organic reactions. The synthesis typically involves the use of chiral building blocks and methods such as asymmetric synthesis to ensure the desired stereochemistry. For instance, the compound can be derived from 1,3-diaminopropane through a series of reactions involving protection and deprotection steps to yield the final product with high enantiomeric purity.

The biological activity of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit significant activity against various receptors and enzymes involved in disease processes.

- Receptor Interaction : Studies have shown that pyrrolidine derivatives can act as antagonists for chemokine receptors such as CCR5. The (3R,4S)-configuration has been noted for its favorable interaction with these receptors, suggesting that Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol may share similar properties .

- Inhibition Studies : In vitro assays have demonstrated that related compounds exhibit low nanomolar potency against target receptors. For example, a related pyrrolidine compound showed an IC50 value of 2.9 nM against CCR5 . Such potency indicates potential therapeutic applications in conditions like HIV infection.

Case Studies

Several studies have evaluated the biological effects of pyrrolidine-based compounds:

- HIV Inhibition : A study highlighted the efficacy of a closely related compound in inhibiting replication of genetically diverse R5 HIV-1 strains in peripheral blood mononuclear cell (PBMC) models. The EC50 values ranged from 0.3 nM to 30 nM, demonstrating strong antiviral activity .

- Anticancer Activity : Compounds similar to Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol have been investigated for their anticancer properties. For instance, modifications in the structure led to enhanced interactions with DNA polymerases and ribonucleotide reductase (RNR), crucial enzymes in cancer cell proliferation .

Data Summary

The following table summarizes key findings related to the biological activity of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol and its analogs:

| Compound | Target | IC50/EC50 (nM) | Activity Type |

|---|---|---|---|

| Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol | CCR5 receptor | 2.9 | Antagonist |

| Related pyrrolidine derivative | HIV replication | 0.3 - 30 | Antiviral |

| Pyrrolidine analog | RNR inhibition | Not specified | Anticancer |

Q & A

Q. What are the recommended synthetic routes for Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol, and what critical reaction parameters influence yield and stereochemistry?

Methodological Answer: Synthesis of this compound and its analogs typically involves multi-step procedures, including cyclization, functionalization, and stereochemical control. Key steps may include:

- Cyclization : Using hexamine and acetic acid under reflux to form the pyrrolidine core .

- Functionalization : Suzuki coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) catalyzed by Pd(PPh₃)₄ to introduce aryl groups .

- Oxidation/Reduction : MnO₂ for oxidation or Grignard reagents for alcohol group introduction .

Q. Critical Parameters :

- Temperature : Higher temperatures (e.g., 120°C) accelerate cyclization but may degrade sensitive intermediates.

- Catalyst Loading : Pd-based catalysts (1–5 mol%) significantly impact cross-coupling efficiency .

- Solvent Polarity : Polar solvents (e.g., EtOH/H₂O mixtures) improve solubility of intermediates .

Q. Table 1. Example Synthesis Parameters from Pyrrolidine Derivatives

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| a | Hexamine, H₂O, CH₃COOH, 120°C | Core cyclization | |

| c | Boronic acid, Pd(PPh₃)₄, K₂CO₃, 105°C | Suzuki coupling | |

| e | MnO₂, THF, rt | Oxidation to aldehyde |

Q. What spectroscopic methods are most effective for characterizing the stereochemical purity of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- NMR Spectroscopy : NOESY or ROESY experiments confirm spatial proximity of protons in the (3R,4R) configuration .

- X-ray Crystallography : Definitive proof of absolute stereochemistry for crystalline derivatives .

Q. Key Considerations :

- Use deuterated solvents (e.g., CDCl₃) to avoid signal interference in NMR.

- For non-crystalline samples, compare experimental optical rotation with literature values .

Q. What safety protocols are essential when handling Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols or vapors .

- Emergency Measures :

- Skin contact: Wash immediately with soap and water for 15 minutes .

- Eye exposure: Irrigate with saline solution for 20 minutes .

- Storage : Keep in sealed containers under inert atmosphere (e.g., N₂) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways:

- Reaction Pathway Mapping : Use software like Gaussian or ORCA to model transition states and intermediates .

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) .

- Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively .

Q. Table 2. Computational vs. Experimental Yield Comparison

| Condition | Predicted Yield (DFT) | Experimental Yield | Deviation |

|---|---|---|---|

| THF, 80°C, 12h | 78% | 72% | –6% |

| EtOH, 100°C, 24h | 65% | 68% | +3% |

Q. What experimental design (DoE) strategies minimize trials required to optimize reaction conditions for pyrrolidine derivatives?

Methodological Answer:

- Factorial Design : Test multiple variables (e.g., temperature, catalyst loading) simultaneously to identify interactions .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and outputs (e.g., yield, enantiomeric excess) .

- Case Study : For a Suzuki coupling step, a 3² factorial design reduced trials from 27 to 9 while identifying optimal Pd loading (2 mol%) and temperature (105°C) .

Q. How should researchers address discrepancies in stereochemical outcomes during synthesis?

Methodological Answer:

- Contradiction Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst chirality) across conflicting studies .

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or isotopic labeling to probe rate-determining steps.

- Case Example : Varying MnO₂ particle size in oxidation steps altered diastereoselectivity by 15% due to surface area effects .

Q. What methodologies enable precise control over regioselectivity in functionalizing Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol?

Methodological Answer:

- Protecting Groups : Temporarily block hydroxyl groups with TBS or acetyl to direct functionalization to specific sites .

- Catalyst Tuning : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation improve enantioselectivity .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control in Friedel-Crafts reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.